N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-15(18)17-10-8-14(9-11-17)22(19,20)13-6-4-12(21-2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKZLVADKWUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethylpiperidine-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research has shown that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies indicate that piperidine derivatives can act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. This suggests that N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide may have potential as an anti-inflammatory agent .
- Antibacterial Properties : Compounds containing the piperidine moiety have been linked to antibacterial activity. Research has demonstrated that certain piperidine derivatives can inhibit bacterial growth, suggesting possible applications in treating bacterial infections .
- Enzyme Inhibition : The sulfonyl group in this compound may contribute to its ability to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. This property could be beneficial in developing treatments for neurodegenerative diseases .
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Pain Management : Given its anti-inflammatory properties, this compound could be explored for use in pain management therapies, particularly in conditions characterized by chronic inflammation.
- Neurological Disorders : The ability to inhibit acetylcholinesterase suggests that this compound may be useful in treating conditions such as Alzheimer's disease or other cognitive disorders where cholinergic signaling is disrupted .
- Anticancer Activity : Some studies have indicated that piperidine derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth factors . Further research could elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of piperidine derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxamide
- N-ethyl-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- N-ethyl-4-((4-nitrophenyl)sulfonyl)piperidine-1-carboxamide
Uniqueness
N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from other similar compounds .
Biological Activity
N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various activities based on recent research findings.
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The presence of the methoxy group enhances its solubility and biological activity compared to other piperidine derivatives.
Chemical Structure
The chemical formula for this compound is . Its structure features a piperidine ring, a sulfonamide group, and a methoxy-substituted phenyl group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Notably, it may act as an inhibitor or modulator of certain kinases and proteases, which play critical roles in cell proliferation and apoptosis.
Pharmacological Effects
- Antiviral Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
- Antitumor Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways. It has been shown to inhibit cell growth in various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies indicate that it may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease .
Comparative Biological Activity
A comparison of N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine with similar compounds reveals unique properties attributed to the methoxy group:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)piperidine | Structure | Moderate antiviral activity |
| N-(4-chlorophenyl)piperidine | Structure | Strong antitumor activity |
| N-(4-fluorophenyl)piperidine | Structure | Enhanced neuroactivity |
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Further mechanistic studies revealed that this compound could inhibit specific kinases involved in the MAPK signaling pathway, which is crucial for cell growth and differentiation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide, considering yield and purity?
- Methodological Answer : A two-step synthesis is recommended:
Sulfonylation : React 4-methoxyphenylsulfonyl chloride with a piperidine precursor (e.g., 4-amino-piperidine-1-carboxamide) in dichloromethane (DCM) at 0–5°C for 2 hours. Use triethylamine (TEA) as a base to neutralize HCl byproducts. This step achieves >80% yield when monitored by TLC (ethyl acetate/hexane, 1:1) .
Carboxamide Formation : Treat the sulfonylated intermediate with ethyl isocyanate in tetrahydrofuran (THF) under reflux for 6 hours. Purify via column chromatography (silica gel, methanol/DCM 5:95) to isolate the final compound in 75–85% yield. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >95% .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DCM, TEA, 0–5°C | 80–85 | 90 |
| 2 | THF, reflux | 75–85 | 95+ |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include the ethyl group (δ 1.12–1.25 ppm for CH3, δ 3.30–3.45 ppm for CH2), sulfonyl-linked aromatic protons (δ 7.93–8.09 ppm), and piperidine carboxamide carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1350–1160 cm⁻¹) and carboxamide (C=O at 1687 cm⁻¹) groups .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min indicates purity >98% .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors. Address via:
ADME Profiling : Measure plasma/tissue concentrations using LC-MS/MS after oral administration in rodents. Adjust dosing regimens if bioavailability <30% .
Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
Structural Optimization : Replace the methoxy group with electron-withdrawing substituents (e.g., fluorine) to enhance membrane permeability, as shown in analogs with logP reductions from 2.8 to 2.2 .
Q. What strategies are effective for conformational analysis of the piperidine ring in this compound?
- Methodological Answer : Combine:
-
X-ray Crystallography : Resolve crystal structures (e.g., COD Entry 2230670) to analyze chair vs. boat conformations. Key parameters include piperidine torsion angles (e.g., C1-C2-C3-C4 = 55.2°) and sulfonyl group orientation .
-
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths (e.g., C-S bond: 1.76 Å observed vs. 1.78 Å calculated) .
Parameter Experimental (X-ray) Theoretical (DFT) C-S Bond Length (Å) 1.76 1.78 Piperidine Torsion 55.2° 54.8°
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
Scaffold Diversification : Synthesize analogs with modified sulfonyl substituents (e.g., 4-fluoro or 4-chloro phenyl groups) and compare IC50 values against off-target kinases (e.g., ROCK vs. Akt) .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the sulfonyl group and Akt Lys268) .
In Vivo Validation : Test top candidates in xenograft models (e.g., breast cancer MDA-MB-468) with biomarker analysis (e.g., phospho-Akt Ser473 levels) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. If solubility in PBS <1 mg/mL, consider salt formation (e.g., hydrochloride salt) as in 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride, which improved aqueous solubility by 5-fold .
- Co-solvent Systems : Evaluate PEG-400/water (1:1) mixtures, which increased solubility of related sulfonamides from 0.5 mg/mL to 8.2 mg/mL .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
